![molecular formula C14H18N4O3 B1237814 3,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1237814.png)
3,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2,4,5-trimethoxyphenyl)methanimine is a member of methoxybenzenes.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Molecular Docking Studies : A study by Jilloju et al. (2021) developed a method for synthesizing a series of compounds including ones similar to the specified chemical. They found that certain synthesized compounds showed promising results in DNA binding and molecular docking studies, indicating potential applications in biochemistry and pharmaceutical research (Jilloju et al., 2021).
Synthesis and Characterization of CuI Complexes : Drabent et al. (2003) synthesized new CuI complexes using Schiff-base-containing triazole ligands, closely related to the compound . These complexes were characterized by different techniques, suggesting applications in the field of coordination chemistry and material science (Drabent et al., 2003).
Nuclear Magnetic Resonance Spectroscopy : Jacobsen and Jonge (1987) utilized nuclear magnetic resonance spectroscopy to study the methylation of triazine compounds, which are structurally related to the chemical of interest. This study contributes to the understanding of chemical reactions and properties in similar compounds (Jacobsen & Jonge, 1987).
Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This research indicates the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Crystal Structure Analysis : Research by Dolzhenko et al. (2008) involved the crystallographic study of a compound similar to the one , providing insights into the molecular structure and potential applications in crystal engineering (Dolzhenko et al., 2008).
Synthesis of Porous Crystals in Copper(I) Complexes : Another study by Drabent et al. (2004) reported the synthesis and properties of new copper(I) complexes with Schiff-base-containing triazole ligands, suggesting potential applications in the development of materials with porous structures (Drabent et al., 2004).
Antifungal Agents Synthesis : Beyzaei et al. (2019) proposed an efficient synthesis method for 1,2,4-triazole derivatives, demonstrating their potential as antifungal agents (Beyzaei et al., 2019).
Eigenschaften
Produktname |
3,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine |
|---|---|
Molekularformel |
C14H18N4O3 |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C14H18N4O3/c1-9-16-17-10(2)18(9)15-8-11-6-13(20-4)14(21-5)7-12(11)19-3/h6-8H,1-5H3/b15-8+ |
InChI-Schlüssel |
UDCZCGWPYUIRIU-OVCLIPMQSA-N |
Isomerische SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2OC)OC)OC)C |
SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2OC)OC)OC)C |
Kanonische SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2OC)OC)OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



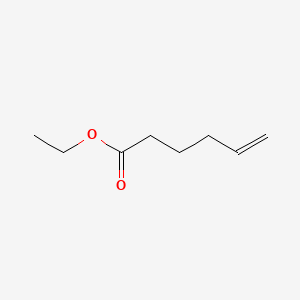


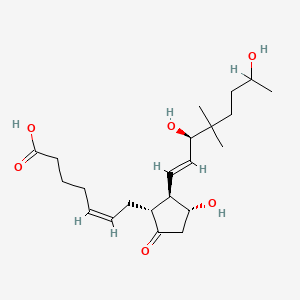

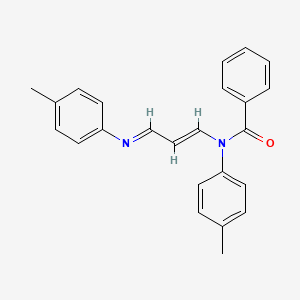
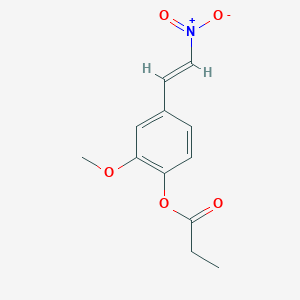
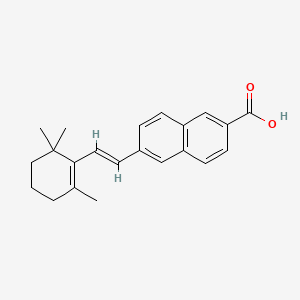
![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)

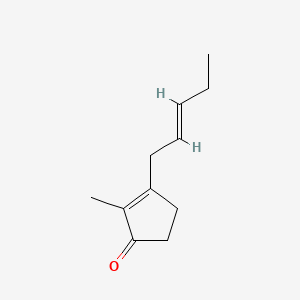

![[(4S,5'S,6R,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237750.png)
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)